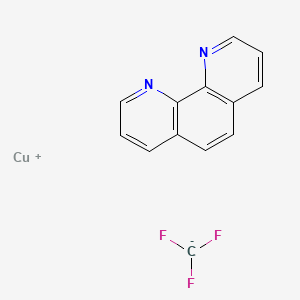

Copper(1+);1,10-phenanthroline;trifluoromethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Copper(1+);1,10-phenanthroline;trifluoromethane, also known as (1,10-Phenanthroline)(trifluoromethyl)copper(I), is primarily used as a reagent for the trifluoromethylation of aryl iodides . The primary targets of this compound are electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aryl iodides, resulting in a change in their chemical structure . The compound is able to tolerate electrophilic functional groups, including aldehydes, nitroarenes, ketones, and esters .

Biochemical Pathways

It is known that the compound can be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through c-h activation .

Pharmacokinetics

It is known that the compound is thermally stable and can be easily handled .

Result of Action

The trifluoromethylation of aryl iodides by this compound results in the formation of new compounds with altered chemical structures . These new compounds may have different properties and potential applications in various fields, such as organic synthesis and medicinal chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under nitrogen and protected from light to maintain its stability . Furthermore, the compound’s reactivity may be affected by the solvent used, the temperature, and the presence of other chemicals .

Méthodes De Préparation

The synthesis of Copper(1+);1,10-phenanthroline;trifluoromethane typically involves the reaction of copper(I) tert-butoxide with 1,10-phenanthroline, followed by the addition of trifluoromethyltrimethylsilane (CF3TMS). The reaction is carried out under mild conditions and results in a thermally stable, single-component reagent . Another method involves the reaction of copper(II) nitrate with 1,10-phenanthroline in methanol, followed by the addition of trifluoromethylating agents .

Analyse Des Réactions Chimiques

Copper(1+);1,10-phenanthroline;trifluoromethane is primarily used as a reagent for trifluoromethylation reactions. It can react with aryl iodides, including electron-rich, electron-deficient, and sterically hindered iodoarenes, under mild conditions to yield trifluoromethylated products . The compound is also effective in the oxidative trifluoromethylation of organoboron reagents and terminal alkynes through C-H activation . Common reagents used in these reactions include trifluoromethyltrimethylsilane and various copper salts.

Applications De Recherche Scientifique

Copper(1+);1,10-phenanthroline;trifluoromethane has a broad range of applications in scientific research. In chemistry, it is used as a reagent for the trifluoromethylation of organic molecules, which is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals . In biology and medicine, copper complexes with 1,10-phenanthroline have shown potential as antifungal agents, particularly against drug-resistant Candida species . Additionally, these compounds are being explored for their anticancer properties, as they can induce cell death in tumor cells through the pro-apoptotic branch of the Unfolded Protein Response .

Comparaison Avec Des Composés Similaires

Copper(1+);1,10-phenanthroline;trifluoromethane is unique due to its ability to introduce trifluoromethyl groups into organic molecules under mild conditions. Similar compounds include other copper(I) complexes with different ligands, such as bis(1,10-phenanthroline)copper(I) and copper(II) complexes with 1,10-phenanthroline . These compounds also exhibit interesting photophysical properties and have been studied for their potential as photosensitizers . the trifluoromethylating ability of this compound sets it apart from these related compounds.

Propriétés

Numéro CAS |

1300746-79-5 |

|---|---|

Formule moléculaire |

C13H8CuF3N2 |

Poids moléculaire |

312.76 g/mol |

Nom IUPAC |

copper(1+);1,10-phenanthroline;trifluoromethane |

InChI |

InChI=1S/C12H8N2.CF3.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-8H;;/q;-1;+1 |

Clé InChI |

HFYRAUCEONFIPJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |

SMILES canonique |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |

Synonymes |

(1,10-Phenanthroline-κN1,κN10)(trifluoromethyl)copper Coordination Compound; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)

![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)